molecular formula C34H43F5N4O11 B8106578 Methyltetrazine-PEG8-PFP ester

Methyltetrazine-PEG8-PFP ester

Cat. No.: B8106578
M. Wt: 778.7 g/mol
InChI Key: REVQAJYVXWMUAG-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG8-PFP ester is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the reactivity of methyltetrazine, the hydrophilicity of polyethylene glycol, and the specific reactivity of pentafluorophenyl ester, making it highly valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG8-PFP ester involves several steps:

    Methyltetrazine Synthesis: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the tetrazine ring through cyclization reactions.

    Polyethylene Glycol Conjugation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine moiety through ether linkages. This step enhances the solubility and biocompatibility of the compound.

    Pentafluorophenyl Ester Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG8-PFP ester undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives through inverse electron-demand Diels-Alder reactions, forming stable covalent bonds.

    Esterification and Hydrolysis: The pentafluorophenyl ester group can undergo esterification with primary amines, forming amide bonds.

Common Reagents and Conditions

    Click Chemistry: Reagents include trans-cyclooctene derivatives, and the reaction is typically carried out at room temperature in organic solvents.

    Esterification: Primary amines are used as reagents, and the reaction is conducted at neutral or slightly basic pH.

Major Products

    Click Chemistry: The major product is a stable covalent adduct formed between methyltetrazine and TCO derivatives.

    Esterification: The major product is an amide bond formed between the pentafluorophenyl ester and primary amines.

Scientific Research Applications

Methyltetrazine-PEG8-PFP ester has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex organic molecules and in click chemistry reactions.

    Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.

    Medicine: It plays a crucial role in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.

    Industry: this compound is used in the production of advanced materials and in the modification of surfaces for various industrial applications.

Mechanism of Action

Methyltetrazine-PEG8-PFP ester exerts its effects through the following mechanisms:

    Click Chemistry: The methyltetrazine group reacts with TCO derivatives, forming stable covalent bonds.

    Esterification: The pentafluorophenyl ester group reacts with primary amines, forming amide bonds.

Comparison with Similar Compounds

Methyltetrazine-PEG8-PFP ester is unique due to its combination of methyltetrazine, polyethylene glycol, and pentafluorophenyl ester. Similar compounds include:

    Methyltetrazine-DBCO: This compound also contains a methyltetrazine group but uses dibenzocyclooctyne (DBCO) instead of polyethylene glycol.

    Tetrazine-PEG7-amine: This compound features a shorter polyethylene glycol chain and an amine group instead of a pentafluorophenyl ester.

    Methyltetrazine-PEG8-amine: Similar to this compound but with an amine group instead of a pentafluorophenyl ester.

This compound stands out due to its specific reactivity and versatility in various applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQAJYVXWMUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43F5N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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